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Compound of Interest

Compound Name: 2-Nitroanthraquinone

Cat. No.: B1658324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-
Nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals.

This document collates essential data, outlines detailed experimental protocols for property

determination, and presents a logical workflow for its synthesis and purification, aiming to be a

vital resource for professionals in research and development.

Core Physicochemical Properties
2-Nitroanthraquinone is a pale yellow crystalline solid. Its fundamental physicochemical

characteristics are summarized in the table below, providing a quantitative foundation for its

application in scientific research and industrial processes.
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Property Value

Molecular Formula C₁₄H₇NO₄[1]

Molecular Weight 253.21 g/mol [1]

Melting Point 184.5 °C

Boiling Point 396.41 °C (estimated)

Density 1.3146 g/cm³ (estimated)

Water Solubility Insoluble

Organic Solvent Solubility

Slightly soluble in ethanol, ether, benzene,

chloroform, acetic acid, and ethyl acetate.

Soluble in nitrobenzene and dimethylformamide.

[2][3]

Spectroscopic Profile
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of 2-
Nitroanthraquinone. While a complete, publicly available high-resolution spectrum is not

provided, the expected spectral characteristics can be inferred from the well-understood

behavior of its constituent functional groups.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show complex

signals in the aromatic region, typically between 7.0 and 9.0 ppm.[4] The protons on the nitro-

substituted ring will be deshielded and appear further downfield compared to those on the

unsubstituted ring. The specific coupling patterns will depend on the relative positions of the

protons.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum will exhibit signals for all 14

carbon atoms in distinct chemical environments. The carbonyl carbons of the anthraquinone

structure are expected to resonate at the downfield end of the spectrum, typically in the range

of 180-195 ppm.[5] Carbons in the aromatic rings will appear between 120 and 150 ppm, with

the carbon atom directly attached to the nitro group showing a characteristic chemical shift.[6]

[7]
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Expected Infrared (IR) Spectral Data: The IR spectrum of 2-Nitroanthraquinone will be

characterized by the vibrational frequencies of its key functional groups.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the quinone

carbonyl groups will be present in the region of 1670-1690 cm⁻¹.

Nitro (NO₂) Group Stretches: Two distinct, strong bands are anticipated: an asymmetric

stretch between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1335 and 1370

cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹

region.[8][9]

Expected UV-Visible (UV-Vis) Spectral Data: The UV-Vis spectrum of anthraquinone derivatives

typically displays multiple absorption bands. For 2-Nitroanthraquinone, π → π* transitions are

expected in the UV region (around 250-330 nm), and a weaker n → π* transition may be

observed at longer wavelengths, closer to the visible region.[10] The presence of the nitro

group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima

compared to unsubstituted anthraquinone.[11]

Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental

procedures. The following sections detail the methodologies for key analyses of 2-
Nitroanthraquinone.

Synthesis and Purification of 2-Nitroanthraquinone
The primary industrial method for synthesizing 2-Nitroanthraquinone is through the nitration of

anthraquinone. This process typically yields a mixture of isomers, primarily 1-

nitroanthraquinone and 2-nitroanthraquinone, which then require separation.

Protocol for Nitration of Anthraquinone:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer,

and a dropping funnel, add anthraquinone to an organic solvent such as dichloroethane.

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction: Cool the anthraquinone suspension and slowly add the nitrating mixture dropwise

while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and selectivity.

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography

(TLC).

Quenching: Once the reaction is complete, pour the reaction mixture onto crushed ice to

precipitate the crude product.

Filtration and Washing: Filter the precipitate and wash it thoroughly with water until the

washings are neutral to remove residual acids.

Drying: Dry the crude product, which contains a mixture of nitroanthraquinone isomers and

unreacted anthraquinone.

Protocol for Isomer Separation:

The separation of 2-nitroanthraquinone from the more abundant 1-nitro isomer can be

achieved by leveraging differences in their reactivity with sodium sulfite.

Sulfite Treatment: Suspend the crude nitration product in an aqueous solution of sodium

sulfite.

Heating: Heat the mixture, which selectively converts the 2-nitroanthraquinone into a

water-soluble sulfonic acid derivative.[12] The 1-nitroanthraquinone remains largely

unreacted.

Filtration: Filter the hot solution to separate the insoluble 1-nitroanthraquinone.

Isolation of 2-Nitroanthraquinone Derivative: The filtrate contains the water-soluble

derivative of 2-nitroanthraquinone.
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Hydrolysis/Reversion: Acidify the filtrate to hydrolyze the sulfonic acid derivative back to 2-
Nitroanthraquinone, which will precipitate out of the solution.

Final Purification: Filter the precipitate, wash with water, and dry. Further purification can be

achieved by recrystallization from a suitable solvent like acetic acid.

Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of purity. The capillary method is a standard and widely

accepted technique.

Sample Preparation: Finely powder a dry sample of 2-Nitroanthraquinone. Pack the

powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

Apparatus Setup: Place the capillary tube into a melting point apparatus, ensuring the

sample is level with the center of the heating block or immersion fluid.

Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the

expected melting point of 184.5 °C.

Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal

equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire sample becomes a clear liquid (completion

of melting). A pure substance will have a sharp melting range of 1-2 °C.

Determination of Solubility
A general gravimetric method can be employed to determine the solubility of 2-
Nitroanthraquinone in various organic solvents.

Equilibrium Saturation: Add an excess amount of 2-Nitroanthraquinone to a known volume

of the desired solvent in a sealed container.

Agitation and Equilibration: Agitate the mixture at a constant temperature for an extended

period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is

formed.
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Phase Separation: Allow the undissolved solid to settle. A clear aliquot of the supernatant

(the saturated solution) is then carefully withdrawn using a syringe fitted with a filter to

prevent the transfer of any solid particles.

Solvent Evaporation: Weigh a clean, dry evaporating dish. Transfer the filtered aliquot to the

dish and carefully evaporate the solvent under reduced pressure or in a fume hood.

Mass Determination: Once the solvent is completely removed, weigh the evaporating dish

containing the solid residue.

Calculation: The solubility is calculated by dividing the mass of the dissolved 2-
Nitroanthraquinone by the volume of the solvent used.

Visualized Workflow: Synthesis and Purification of
2-Nitroanthraquinone
The following diagram illustrates the key stages in the synthesis and purification of 2-
Nitroanthraquinone.

Caption: Workflow for 2-Nitroanthraquinone Synthesis and Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Nitroanthraquinone | C14H7NO4 | CID 3928593 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3. US3906013A - Process for the manufacture of nitro-hydroxy-anthraquinones - Google
Patents [patents.google.com]

4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-body
https://www.benchchem.com/product/b1658324?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitroanthraquinone
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/aminoanthraquinone.pdf
https://patents.google.com/patent/US3906013A/en
https://patents.google.com/patent/US3906013A/en
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.researchgate.net/figure/H-NMR-spectroscopic-data-of-compounds-1-8-a_tbl1_257742019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1658324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. compoundchem.com [compoundchem.com]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. uanlch.vscht.cz [uanlch.vscht.cz]

9. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption
bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl
substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

10. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental
and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

12. US3968130A - Process for the nitration of anthraquinones - Google Patents
[patents.google.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Properties of 2-Nitroanthraquinone]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1658324#physicochemical-properties-
of-2-nitroanthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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